P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide
Description
Properties
CAS No. |
14655-69-7 |
|---|---|
Molecular Formula |
C6H17N2OP |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
N-[dimethylamino(ethyl)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C6H17N2OP/c1-6-10(9,7(2)3)8(4)5/h6H2,1-5H3 |
InChI Key |
ZBFJXELASZBPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(N(C)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of P-ethyl-N,N,N',N'-tetramethylphosphonic diamide typically involves the reaction of phosphine derivatives with halogenated compounds, particularly through nucleophilic substitution mechanisms. The key step is the formation of the phosphonic diamide moiety by reacting trisaminophosphine or related phosphine reagents with alkyl halides or halogenated substrates, leading to the introduction of the ethyl group and the dimethylamino substituents on phosphorus.
Specific Preparation Methods
Reaction of Trisaminophosphine with Halogenated Aldoximes
A notable preparation involves the reaction of trisdiaminophosphine with 2-chloroquinolin-3-aldoxime, producing P-bis[(dimethylamino)phosphoryl]amino derivatives, including tetramethylphosphonic diamides. This reaction proceeds via nucleophilic attack of the aminophosphine on the halogenated substrate, forming stable phosphoryl intermediates that rearrange to yield the diamide product. The reaction is typically carried out under reflux conditions in an appropriate solvent, and the product is isolated by crystallization or chromatography.
- Reaction conditions: Reflux in organic solvents such as toluene or ethanol.
- Catalysts: Morpholine or similar amines may be added to facilitate the reaction.
- Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Purification: Silica gel column chromatography or recrystallization.
Reaction with Alkyl Halides and Aminophosphines
Another method involves reacting trisaminophosphine derivatives with ethyl halides (e.g., ethyl chloride or ethyl bromide) to introduce the ethyl group onto the phosphorus atom. The presence of N,N-dimethylamino groups is achieved by controlling the amination step, often via reaction with dimethylamine or its derivatives. This method relies on nucleophilic substitution at phosphorus and is typically conducted under inert atmosphere to prevent oxidation.
Experimental Procedure Example (Adapted from Literature)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Tris(dimethylamino)phosphine + 2-chloroquinolin-3-aldoxime | Mix in dry toluene, add a catalytic amount of morpholine, reflux for 6-8 hours under inert atmosphere. |
| 2 | Reaction monitoring | Monitor by TLC until starting materials are consumed. |
| 3 | Workup | Evaporate solvent under reduced pressure. |
| 4 | Purification | Purify residue by silica gel column chromatography using petroleum ether/ethyl acetate mixtures. |
| 5 | Characterization | Confirm structure by X-ray diffraction, IR, and NMR spectroscopy. |
Reaction Mechanism Insights
The key mechanistic feature is the nucleophilic attack by the amino groups on phosphorus to electrophilic centers of halogenated compounds. The phosphorus center undergoes substitution, forming P-N bonds and stabilizing the diamide structure. The presence of dimethylamino substituents enhances nucleophilicity and stabilizes the intermediates, allowing for selective formation of the tetramethylphosphonic diamide structure.
Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular formula | C6H17N2OP | |
| Molecular mass | 164.19 g/mol | |
| Boiling point | 63.5 °C @ 0.5 Torr | Low pressure distillation recommended |
| Density | 1.002 g/cm³ @ 26 °C | Useful for volumetric calculations |
| CAS Registry Number | 14655-69-7 |
These properties influence the choice of solvents, reaction temperatures, and purification techniques during synthesis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted phosphonic diamides. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Synthesis and Structural Characteristics
P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide can be synthesized through reactions involving tris(dimethylamino) phosphine and various aldehydes or ketones. The synthesis often involves the formation of stable intermediates that can be characterized using techniques such as X-ray diffraction and NMR spectroscopy.
Case Study: Synthesis and X-ray Structure
A notable study reported the synthesis of a related phosphonic diamide, confirming its structure through X-ray crystallography. The compound exhibited antibacterial properties, highlighting the potential for similar derivatives of this compound to possess bioactive characteristics .
Catalysis
The compound has been explored as a catalyst in organic reactions, including hydroboration processes. Its ability to stabilize metal complexes enhances catalytic activity, making it valuable in synthetic organic chemistry .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial activity. This property is particularly useful in developing new antimicrobial agents that can combat resistant strains of bacteria .
Material Science
In material science, the compound has been utilized in the development of smart materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .
Data Tables
Mechanism of Action
The mechanism of action of P-Ethyl-N,N,N’,N’-tetramethylphosphonic diamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical and chemical processes. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
Structural and Substituent Variations
Physical and Chemical Properties
Boiling Points :
Density :
Acidity (pKa) :
Stability and Reactivity
Thermal Stability :
Chemical Reactivity :
Coordination Chemistry
- N,N,N',N'-Tetramethyl-P-naphthalen-2-ylphosphonic diamide exhibits dual emission in Mn(II) complexes, attributed to radiative decays from ⁴T₁(⁴G) and ³LC excited states .
- Ethyl derivative : Expected to show weaker luminescence due to lack of aromatic conjugation but may excel in stabilizing metal centers for catalytic applications.
Industrial and Hazard Considerations
- Hazardous Analog: para-(5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide (Triamiphos) is classified as acutely toxic (Category 1 for dermal exposure) .
Biological Activity
P-Ethyl-N,N,N',N'-tetramethylphosphonic diamide is a member of the organophosphorus compounds (OPCs) family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on antibacterial properties and potential therapeutic applications.
Synthesis and Structural Characteristics
This compound can be synthesized through the reaction of tris(dimethylamino)phosphine with appropriate substrates. The synthesis typically involves refluxing in toluene, yielding a product that can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.
Chemical Structure
- Molecular Formula : C6H17N2OP
- Molecular Weight : 164.19 g/mol
- Stereochemistry : Achiral with no defined stereocenters .
Antibacterial Properties
Recent studies have evaluated the antibacterial activity of this compound against various bacterial strains. The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Bacillus subtilis | 26 |
| Staphylococcus aureus | 21 |
| Bacillus cereus | 24 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 15 |
Note: For comparison, standard antibiotics such as Ampicillin and Kanamycin were used, showing higher inhibition zones .
The compound's efficacy was notably higher than some structurally related compounds, indicating its potential as an antibacterial agent.
The mechanism by which this compound exerts its antibacterial effects is not fully elucidated. However, it is hypothesized that the phosphonic group may interfere with bacterial metabolic pathways, potentially disrupting cell wall synthesis or function.
Case Studies and Research Findings
- Antibacterial Evaluation : A comprehensive study assessed various derivatives of phosphonic diamides, including this compound. The results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus .
- Safety Profile : Toxicity studies have shown that similar phosphonate compounds exhibit moderate skin and eye irritation but no mutagenicity in guinea pigs. This suggests a favorable safety profile for further development in pharmaceuticals .
- Pharmacological Potential : The potential for this compound to serve as a lead compound in drug development has been highlighted due to its structural similarity to other bioactive phosphonates that have shown efficacy in treating infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing triamiphos and its metal complexes?
- Methodology :
- Step 1 : React N,N,N',N'-tetramethyl-P-carbazol-9-ylphosphonic diamide (ligand) with anhydrous MnX₂ (X = Cl, Br, I) in ethanol under inert conditions. Elemental analysis confirms the formation of [MnX₂L₂] complexes .
- Step 2 : Purify intermediates via crystallization (e.g., methanolic solutions for ligand III in ) .
- Step 3 : For phosphonic diamides, use hydrogenation with PtO₂/H₂ or Pd catalysts in acetone/water (80:20) to reduce intermediates .
Q. How is triamiphos characterized structurally and spectroscopically?
- Techniques :
- X-ray crystallography : Resolves substituent dispositions around phosphorus (e.g., phenyl vs. indolyl groups in Scheme 2, ) .
- NMR spectroscopy : ¹H and ³¹P NMR (e.g., δ = 98.5 ppm for phosphorus in ) .
- Elemental analysis : Validates stoichiometry of Mn(II) complexes (e.g., [MnCl₂L₂]) .
- Data Interpretation : Compare computed DFT-optimized structures (e.g., Gaussian 16 software) with experimental results to verify spin contamination and electronic configurations .
Q. What are the critical physicochemical properties of triamiphos?
- Table 1: Key Properties
| Property | Value | Reference |
|---|---|---|
| Melting Point | 21–25°C | |
| Boiling Point | 203–208°C (760 mmHg) | |
| Solubility | Miscible in acetone, chloroform | |
| Density (20°C) | 1.192 g/mL | |
| Flash Point | 107°C |
Q. What safety protocols are critical for handling triamiphos?
- Hazards : Acute toxicity (oral LD₅₀: Category 2*; dermal: Category 1), skin sensitization .
- Precautions :
- Use fume hoods for reactions involving volatile intermediates .
- Wear nitrile gloves and protective eyewear to avoid dermal/ocular exposure .
- Store in airtight containers away from light and moisture due to compound sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photophysical data for Mn(II)-triamiphos complexes?
- Case Study : Dual emission (green and blue bands) observed in Mn(II) complexes of N,N,N',N'-tetramethyl-P-naphthalen-2-ylphosphonic diamide .
- Methodology :
- Perform temperature-dependent luminescence decay analysis to distinguish between ⁴T₁(⁴G) and ³LC excited states .
- Validate hypotheses via DFT calculations (e.g., B3LYP functional with 6-31G* basis set) to model electronic transitions .
Q. What computational approaches model the electronic structure of triamiphos derivatives?
- Framework :
- Use Gaussian 16 software for geometry optimization and TD-DFT to simulate UV-Vis spectra .
- Verify spin contamination by comparing computed ⟨Ŝ²⟩ values with theoretical limits (e.g., ⟨Ŝ²⟩ = 0 for singlets) .
- Output : Cartesian coordinates of optimized structures (Supplementary Data, Table S1 in ) .
Q. How does ligand substitution (e.g., phenyl vs. carbazolyl) impact metal complex properties?
- Structural Analysis :
- X-ray data shows carbazolyl ligands induce stronger ligand-to-metal charge transfer (LMCT) vs. phenyl substituents .
- Mn(II)-carbazolyl complexes exhibit dual emission, while phenyl analogs show only green emission .
Q. What methodologies assess the environmental toxicity of triamiphos?
- Protocols :
- Follow OECD Guidelines 201 (algae growth inhibition) and 211 (Daphnia magna reproduction) .
- Hazard Classification :
| Hazard | Category | Reference |
|---|---|---|
| Acute toxicity (oral/dermal) | Category 2*/1 | |
| Aquatic toxicity (long-term) | Category 3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
